molecular formula C10H18O B14127995 1-(Prop-1-en-2-yl)cycloheptan-1-ol CAS No. 3859-31-2

1-(Prop-1-en-2-yl)cycloheptan-1-ol

Cat. No.: B14127995
CAS No.: 3859-31-2
M. Wt: 154.25 g/mol
InChI Key: BVTFPYDFJONAHJ-UHFFFAOYSA-N
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Description

1-(Prop-1-en-2-yl)cycloheptan-1-ol is a chemical compound with the molecular formula C10H18O It is a cycloheptanol derivative with a prop-1-en-2-yl group attached to the cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-1-en-2-yl)cycloheptan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with prop-1-en-2-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds via nucleophilic addition to the carbonyl group, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-1-en-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are cycloheptanone or cycloheptanal.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the substituent introduced, such as alkyl halides or esters.

Scientific Research Applications

1-(Prop-1-en-2-yl)cycloheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Prop-1-en-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Prop-2-en-1-yl)cycloheptan-1-ol
  • 1-(Prop-1-en-2-yl)cyclohexan-1-ol
  • 1-(Prop-1-en-2-yl)cyclopentan-1-ol

Uniqueness

1-(Prop-1-en-2-yl)cycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered ring analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

3859-31-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-prop-1-en-2-ylcycloheptan-1-ol

InChI

InChI=1S/C10H18O/c1-9(2)10(11)7-5-3-4-6-8-10/h11H,1,3-8H2,2H3

InChI Key

BVTFPYDFJONAHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(CCCCCC1)O

Origin of Product

United States

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